Tetracosa-5,7-diynoic acid

Description

Contextual Significance of Acetylenic Fatty Acids in Chemical Research

Acetylenic fatty acids, which are characterized by the presence of one or more carbon-carbon triple bonds in their hydrocarbon chains, are a notable class of compounds in chemical research. google.com These unsaturated fatty acids are found in a variety of natural sources, including plants and fungi. google.com Their unique structural features have led to investigations into their biological activities and potential applications. For instance, research has shown that certain terminal acetylenic fatty acids and their esters exhibit inhibitory effects on plant seed germination and seedling growth. oup.com Additionally, these acids have demonstrated antifungal properties that tend to increase with the number of carbon atoms in the chain. oup.com

Beyond their biological roles, acetylenic fatty acids are valuable building blocks in materials science. Their rigid, linear alkyne groups make them ideal monomers for the synthesis of conjugated polymers, particularly polydiacetylenes. researchgate.net This has sparked interest in their use for developing advanced materials with unique optical and electronic properties. mrs-j.orgscispace.com The ability of these molecules to self-assemble into organized structures like monolayers and vesicles further enhances their utility in creating functional nanostructures and sensors. scispace.comnih.gov For example, some have been investigated for their flavor-modifying properties, specifically in providing or enhancing "kokumi" flavor in foods. google.com

Structural Characteristics of Tetracosa-5,7-diynoic acid

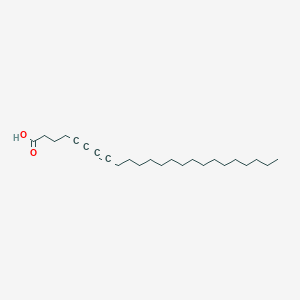

This compound is a long-chain fatty acid with the molecular formula C24H40O2. nih.gov Its structure consists of a 24-carbon chain containing a carboxylic acid group (-COOH) at one end. The defining feature of this molecule is the conjugated diacetylene group (a pair of carbon-carbon triple bonds separated by a single bond) located at the 5th and 7th carbon positions. This diynoic acid, along with similar compounds, has been used in academic research, sourced from chemical suppliers for specialized studies. wiley-vch.de

The presence of the long alkyl chain imparts hydrophobic properties to the molecule, while the carboxylic acid head provides a hydrophilic character, making it an amphiphilic molecule. This dual nature is crucial for its ability to form organized molecular assemblies at interfaces.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H40O2 |

| Molecular Weight | 360.6 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 22257463 |

Data sourced from PubChem nih.gov

Overview of Prior Research on Diynoic Acid Architectures

A significant body of research on long-chain diynoic acids focuses on their ability to form highly ordered molecular architectures, which can then be polymerized. akjournals.compsu.edu A key technique in this area is the use of Langmuir-Blodgett (LB) films, where these amphiphilic molecules are arranged as monolayers on a liquid surface before being transferred to a solid substrate. rsc.orgpsu.edursc.org This method allows for precise control over the molecular arrangement, which is critical for the subsequent polymerization process. psu.edu

The polymerization of diynoic acids is often a topochemical reaction, meaning the reaction occurs in the solid state with the crystal lattice of the monomers controlling the stereochemistry of the resulting polymer. wikipedia.orgrsc.org This process is typically initiated by external stimuli such as UV light or gamma radiation. psu.eduosti.gov The resulting polydiacetylenes (PDAs) are highly conjugated polymers with unique chromic properties; they often appear blue or red depending on the conformation of the polymer backbone. scispace.compsu.edu

Research on various diynoic acids, such as pentacosa-10,12-diynoic acid (PCDA) and tricosa-10,12-diynoic acid, has demonstrated that factors like the length of the methylene (B1212753) spacer between the diacetylene group and the carboxylic acid head can influence the polymerization process. mrs-j.orgakjournals.com For example, the anchoring of the carboxyl group to a surface can have different effects on polymerization depending on the flexibility of the methylene chain. akjournals.com The structure and stability of the monomer assemblies, which can be influenced by factors like annealing, have a strong impact on the polymerization reaction and the properties of the final polymer film. mrs-j.orgpsu.edu These polymer films are of interest for their potential applications in nonlinear optics, sensors, and lithography. scispace.comakjournals.comspiedigitallibrary.org

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Pentacosa-10,12-diynoic acid | PCDA |

| Tricosa-10,12-diynoic acid | - |

Properties

Molecular Formula |

C24H40O2 |

|---|---|

Molecular Weight |

360.6 g/mol |

IUPAC Name |

tetracosa-5,7-diynoic acid |

InChI |

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-16,21-23H2,1H3,(H,25,26) |

InChI Key |

WNKYATBPSRINRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#CC#CCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tetracosa 5,7 Diynoic Acid

Strategies for the De Novo Synthesis of Tetracosa-5,7-diynoic Acid

The de novo synthesis of fatty acids is the creation of these molecules from simpler precursor molecules. nih.govslideshare.net In plants, this process begins with acetyl-CoA and involves a multi-enzyme complex to build the fatty acid chain. nih.govaocs.orgresearchgate.net The initial products are typically saturated fatty acids like palmitic and stearic acid. aocs.org To create unsaturated fatty acids, further modifications such as desaturation are required. aocs.org The synthesis of very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, occurs through the extension of existing long-chain fatty acids in the endoplasmic reticulum. nih.govaocs.org

Elaboration of Acetylenic Bonds for Alkynic Chain Construction

The construction of the characteristic diacetylenic moiety within long-chain fatty acids like this compound relies on the strategic formation of carbon-carbon triple bonds. A key reaction in this process is the Cadiot-Chodkiewicz coupling. alfa-chemistry.comrsc.orgwikipedia.org This reaction facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base, to selectively form an unsymmetrical 1,3-diyne. alfa-chemistry.comrsc.orgwikipedia.orgrsc.org This method is highly valued for its ability to produce a single desired product, unlike the related Glaser coupling which can result in a mixture of products. wikipedia.org The reaction mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne to create the new carbon-carbon bond. alfa-chemistry.comwikipedia.org

The efficiency of the Cadiot-Chodkiewicz coupling can be influenced by the substrates and reaction conditions. For instance, the presence of phenyl and hydroxyalkyl groups attached to the alkyne can promote the reaction. alfa-chemistry.com The use of co-solvents such as methanol, ethanol, DMF, and THF can also be beneficial by increasing the solubility of the alkyne reactants. rsc.org

Coupling Reactions for Extended Carbon Chain Formation

The synthesis of a long-chain fatty acid like this compound necessitates the formation of an extended carbon backbone. One prominent method for achieving this is the Cadiot-Chodkiewicz coupling, which is instrumental in creating the 1,3-diyne structure. alfa-chemistry.comrsc.orgwikipedia.org This copper-catalyzed reaction joins a terminal alkyne with a 1-haloalkyne. wikipedia.orgrsc.org

Synthesis of Analogues and Derivatives of this compound

The versatile structure of this compound allows for various chemical modifications to produce analogues and derivatives with tailored properties. These modifications can be targeted at the carboxylic acid headgroup, the diacetylenic core, or other positions along the carbon chain.

Carboxylic Acid Functionalization and Esterification Studies

The carboxylic acid group of this compound is a prime site for functionalization, most commonly through esterification. Esterification involves the reaction of the carboxylic acid with an alcohol. pressbooks.pub Due to the relatively low reactivity of carboxylic acids towards acyl substitution, this reaction often requires an acid catalyst. pressbooks.pub The Fischer esterification, a classic method, uses a Brønsted acid to catalyze the condensation. rug.nl However, this method can have drawbacks such as side reactions and the generation of acidic waste. rug.nl

Alternative esterification methods offer milder conditions. The carbodiimide (B86325) coupling approach, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a widely used technique. orgsyn.orgsrce.hr This method proceeds at room temperature under non-acidic, mildly basic conditions. orgsyn.org The reaction's success is attributed to the high efficiency of 4-dialkylaminopyridines as nucleophilic catalysts. orgsyn.org However, side reactions, such as the formation of N-acylurea, can occur. srce.hr The choice of reactants and their molar ratios can significantly influence the yield of the desired ester versus the by-product. srce.hr

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Brønsted acid | Typically requires heat | Simple, direct | Potential for side reactions, acidic waste |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, non-acidic | Mild conditions, high efficiency | Formation of N-acylurea by-product |

Modification of the Diynoic Moiety for Tailored Reactivity

The diacetylene unit is a key functional group that can be modified to alter the properties and reactivity of the fatty acid. avantiresearch.com Diacetylene-containing lipids are known for their ability to undergo photopolymerization upon exposure to UV light, which can be used to stabilize lipid bilayer structures. avantiresearch.comcapes.gov.brresearchgate.net This topochemical polymerization requires a specific orientation of the monomer molecules in the crystalline state. researchgate.net

The reactivity of the diacetylene can be influenced by the surrounding chemical environment. For instance, incorporating diacetylene-containing fatty acids into glucose and glucosamine (B1671600) headgroups has been shown to create effective low molecular weight gelators. odu.edu The distance of the diacetylene group from other functional groups within the molecule can impact its self-assembly and gelation properties. odu.edu

Fluorinated Analogues and their Synthetic Routes

The introduction of fluorine atoms into long-chain fatty acids can significantly alter their properties. nih.govresearchgate.net Synthetic routes to fluorinated fatty acids often involve multi-step processes. For example, a highly fluorinated oleic acid analogue containing a perfluorooctyl group was synthesized in good yields, with a key step being a Wittig reaction to form the double bond. researchgate.net Another approach to synthesizing a fluorinated long-chain fatty acid involved the addition of 3-iodo-2,2,3,3-tetrafluoropropanoic acid amide to an alkene as a key step. nih.gov

The synthesis of monofluorinated fatty acids has also been reported. For instance, methyl (R,S)-9-fluorostearate and methyl (R,S)-10-fluorostearate were prepared from their corresponding hydroxy stearates using DAST (diethylaminosulfur trifluoride) as a fluorinating agent. psu.edu The natural occurrence of fluorooleic acid in Dichapetalum toxicarium provides another avenue for obtaining such compounds, and a method for its synthesis has also been described. wikipedia.org

Mechanistic Investigations of Synthetic Pathways

The creation of the characteristic 5,7-diyne functionality within this compound is accomplished through established yet intricate synthetic methodologies, primarily centered on the coupling of terminal alkynes. Mechanistic investigations, combining experimental evidence and computational studies, have been crucial in understanding and optimizing these pathways. The principal routes involve copper-catalyzed oxidative homocoupling reactions—namely the Glaser, Eglinton, and Hay couplings—and the heterocoupling Cadiot-Chodkiewicz reaction, which is essential for constructing the specific unsymmetrical backbone of the target molecule.

Oxidative Homocoupling Mechanisms: Glaser, Eglinton, and Hay Pathways

Oxidative coupling reactions facilitate the dimerization of terminal alkynes to form a symmetrical 1,3-diyne structure. wikipedia.org While these methods produce symmetrical products, understanding their mechanisms is fundamental to the broader field of diyne synthesis.

The Eglinton coupling utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a basic solvent like pyridine (B92270) to couple two terminal alkynes. wikipedia.org Detailed Density Functional Theory (DFT) studies, using model substrates like phenylacetylene, have provided significant insight into this pathway. ub.eduresearchgate.net These computational analyses indicate that, contrary to some early proposals, the reaction does not proceed via the formation of free alkynyl radicals. ub.edugrafiati.com Instead, the mechanism involves the dimerization of copper(II) alkynyl complexes, which then undergo a bimetallic reductive elimination to form the new carbon-carbon bond. ub.eduresearchgate.net A key finding from these studies is that the rate-limiting step of the reaction is the initial deprotonation of the alkyne by the acetate ligand. ub.eduresearchgate.net The coordination of the alkyne to the copper(II) center enhances the acidity of its terminal proton, facilitating this crucial step. ub.edu

The Glaser coupling is the foundational oxidative coupling method, historically using a catalytic amount of a copper(I) salt like cuprous chloride with an oxidant such as air. wikipedia.org The Hay coupling is a widely adopted modification of the Glaser reaction that employs a soluble complex of copper(I) chloride with a ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen from the air to regenerate the active catalytic species. wikipedia.orgsynarchive.com This modification offers greater versatility due to the improved solubility of the catalyst complex in various organic solvents. rsc.org The mechanism of the Glaser-Hay reaction is understood to be a bimolecular process where two copper centers activate molecular oxygen. acs.org This leads to the formation of Cu(III)-OH species that react with Cu(I)-acetylides, ultimately resulting in a Cu(II)-Cu(II) intermediate that undergoes reductive elimination to yield the diyne product and regenerate the Cu(I) catalyst. acs.org

| Reaction Name | Catalyst/Reagent | Oxidant | Base/Solvent | Key Mechanistic Feature |

|---|---|---|---|---|

| Glaser Coupling | Copper(I) Salt (e.g., CuCl) | Air (O₂) | Ammonia / Alcohol or Water | Formation of Copper(I) acetylide intermediates. wikipedia.org |

| Eglinton Reaction | Stoichiometric Copper(II) Salt (e.g., Cu(OAc)₂) | Internal (Cu(II) is reduced) | Pyridine | Dimerization of Cu(II) alkynyl complexes followed by bimetallic reductive elimination; no free radicals. ub.eduresearchgate.net |

| Hay Coupling | Catalytic Cu(I) Salt with TMEDA | Air (O₂) | TMEDA (acts as base and ligand) | Catalytic cycle involving Cu(I)/Cu(II) oxidation states, enhanced by soluble Cu-TMEDA complex. synarchive.comrsc.org |

Heterocoupling Mechanism: The Cadiot-Chodkiewicz Reaction

To synthesize the specific unsymmetrical structure of this compound, a heterocoupling method is required. The Cadiot-Chodkiewicz coupling is the preeminent reaction for this purpose, enabling the selective cross-coupling of a terminal alkyne with a 1-haloalkyne. rsc.orgrsc.orgorganic-chemistry.org This reaction is catalyzed by a copper(I) salt in the presence of a base. rsc.orgresearchgate.net

A plausible synthetic route to this compound via this pathway would involve the coupling of two key fragments: an ω-alkynoic acid and a long-chain 1-haloalkyne. Specifically, Hept-6-ynoic acid could be coupled with a 1-halo derivative of heptadecyne, such as 1-Bromoheptadec-1-yne or 1-Iodoheptadec-1-yne .

The generally accepted mechanism for the Cadiot-Chodkiewicz coupling involves several steps, though it has been studied less extensively than homocoupling pathways. alfa-chemistry.com The process is initiated by the deprotonation of the terminal alkyne (e.g., Hept-6-ynoic acid) by a base, followed by the formation of a copper(I) acetylide species. alfa-chemistry.comjk-sci.com This copper acetylide then undergoes oxidative addition with the 1-haloalkyne (e.g., 1-Bromoheptadec-1-yne). alfa-chemistry.com The resulting bis-alkynyl copper intermediate subsequently undergoes reductive elimination, forming the desired 1,3-diyne product and regenerating the active copper(I) catalyst, allowing the cycle to continue. alfa-chemistry.com

| Reactant 1 (Terminal Alkyne) | Reactant 2 (1-Haloalkyne) | Catalyst System | Product |

|---|---|---|---|

| Hept-6-ynoic acid | 1-Bromoheptadec-1-yne | Cu(I) Salt (e.g., CuBr) / Amine Base | This compound |

The success and selectivity of these coupling reactions are highly dependent on the precise reaction conditions, including the choice of catalyst, solvent, base, and temperature, which must be tailored to the specific properties of the reacting fatty acid substrates. nih.gov

Polymerization Science and Polydiacetylene Formation from Tetracosa 5,7 Diynoic Acid

Fundamental Principles of Solid-State Polymerization of Diynoic Acids

The solid-state polymerization of diynoic acids, including tetracosa-5,7-diynoic acid, is a classic example of a topochemical reaction. ulsu.ruresearchgate.net In such reactions, the chemical transformation occurs with a minimum of atomic or molecular movement, and the crystal structure of the monomer directly templates the structure of the resulting polymer. ulsu.ru The polymerization proceeds through a 1,4-addition reaction across the conjugated diacetylene units of adjacent monomer molecules within the crystal lattice. ulsu.ruresearchgate.net This process is critically dependent on the geometric arrangement of the monomers, as defined by the packing parameters of the crystal. For an efficient polymerization to occur, the diacetylene rods must be aligned in a ladder-like fashion, with specific distances and orientations between neighboring reactive centers.

Initiation of the polymerization can be achieved through the input of energy in the form of heat (thermal polymerization) or high-energy radiation, such as ultraviolet (UV) light or gamma rays. mdpi.commdpi.com Upon initiation, a chain reaction propagates through the crystal, converting the monomer crystal into a polymer crystal. The resulting polydiacetylene chain possesses a highly conjugated backbone of alternating double and triple bonds, which is responsible for its characteristic optical properties. nih.govresearchgate.net

Characterization of Poly(this compound) Structures

The extent and nature of the polymerization of this compound can be thoroughly investigated using a variety of analytical techniques that probe the spectroscopic and morphological characteristics of the resulting polymer.

Spectroscopic Signatures of Polymerization Extent

Spectroscopic methods are invaluable for monitoring the conversion of the diacetylene monomer into its polymeric form. The formation of the conjugated polydiacetylene backbone gives rise to distinct changes in the vibrational and electronic spectra.

Infrared (IR) and Raman Spectroscopy: The polymerization can be followed by observing changes in the vibrational modes of the molecule. In Raman spectroscopy, the characteristic stretching vibrations of the C=C and C≡C bonds in the polydiacetylene backbone appear at approximately 1500 cm⁻¹ and 2100 cm⁻¹, respectively. nih.gov These peaks are indicative of the formation of the "blue" phase of the polydiacetylene. Upon changes in conformation, a transition to a "red" phase can occur, which is reflected in a shift of these Raman peaks to higher wavenumbers. nih.gov Fourier-transform infrared (FTIR) spectroscopy can also be employed to monitor the disappearance of the monomer's diacetylene C-H bending vibrations and the appearance of new bands associated with the polymer backbone. nih.gov

UV-Visible Spectroscopy: The extended π-conjugation in the polydiacetylene backbone leads to strong absorption in the visible region of the electromagnetic spectrum. The "blue form" of the polymer typically exhibits a sharp absorption peak around 650 nm. researchgate.net Perturbations to the polymer backbone, such as those induced by temperature or solvent, can cause a conformational change to the "red form," resulting in a blue-shift of the absorption maximum to around 540 nm. researchgate.net The intensity of these absorption bands can be used to quantify the extent of polymerization.

Factors Influencing Polymerization Kinetics and Yield

The efficiency of the solid-state polymerization of this compound is governed by a delicate interplay of intrinsic structural factors and external environmental conditions.

Influence of Initiators and Environmental Conditions

The rate and yield of polymerization are highly dependent on the method of initiation and the surrounding environmental conditions.

Initiators:

UV Radiation: UV irradiation is a common method for initiating the polymerization of diacetylenes. The energy of the UV photons is sufficient to induce the initial bond formation and start the chain reaction. The polymerization rate and conversion can be controlled by varying the intensity and duration of the UV exposure. mdpi.comresearchgate.netnih.gov

Gamma Radiation: Gamma rays are a form of ionizing radiation that can also effectively initiate the polymerization. The high energy of gamma photons can create reactive radical species within the monomer crystal, which then propagate the polymerization chain. mdpi.commdpi.com The total absorbed dose and the dose rate are key parameters in controlling the polymerization process.

Thermal Initiation: Heating the monomer crystals above a certain threshold temperature can provide the necessary activation energy for polymerization to occur. The rate of thermal polymerization is highly sensitive to temperature, with higher temperatures generally leading to faster reaction rates. nih.govresearchgate.net

Environmental Conditions:

Theoretical Models of Polymerization Mechanisms

The solid-state polymerization of this compound into polydiacetylene is a complex process governed by the precise arrangement of monomer units within the crystal lattice. Theoretical models are crucial for understanding the underlying mechanisms that dictate the reactivity and the progression of this transformation. These models provide a framework for predicting the feasibility of polymerization and for interpreting experimental observations. Although theoretical studies specifically focused on this compound are not extensively available in the current body of scientific literature, the principles are well-established through research on analogous diacetylene compounds.

The polymerization is primarily understood through the lens of topochemical reactions, where the crystal structure of the monomer directly dictates the structure and stereochemistry of the resulting polymer. ulsu.ru This lattice-controlled process ensures that the polymer chains are formed with a high degree of stereochemical regularity and purity. ulsu.ru Theoretical models of this process can be broadly categorized into those that define the geometric prerequisites for reactivity and those that employ computational chemistry to probe the reaction energetics and pathways.

Topochemical Principles and Geometric Criteria

The foundational theoretical model for the solid-state polymerization of diacetylenes is based on topochemical principles. For a successful 1,4-addition polymerization to occur, the monomer molecules in the crystal must be packed in a specific orientation that allows for the requisite bond formation with minimal atomic displacement. researchgate.net The key geometric parameters that determine the reactivity of diacetylene crystals were first systematically described by Wegner and later refined by Enkelmann. These criteria, often referred to as Enkelmann's conditions, are summarized as follows:

Stacking Distance (d): The distance between the centers of adjacent, parallel diacetylene rods. For polymerization to occur, this distance should be approximately 4.9 Å. researchgate.net

Repeat Distance of Monomers (r): The translational period along the stacking axis. This should be close to the repeat distance of the polymer unit, which is also around 4.9 Å, to minimize strain in the crystal during polymerization. researchgate.net

Diapason Angle (θ): The angle between the diacetylene rod and the stacking axis. The ideal angle for polymerization is approximately 45°. researchgate.net

These parameters ensure that the C1 and C4' carbon atoms of adjacent monomer units are in close proximity, typically within a van der Waals contact distance of less than or equal to 4 Å, facilitating the formation of the polymer backbone. researchgate.net

Two primary mechanistic models have been proposed to describe the molecular motion required to bring the reactive carbon atoms into bonding distance:

"Turnstile" Mechanism: In this model, adjacent diacetylene monomers pivot around the center of the diyne rod to bring the C1 and C4' atoms of neighboring molecules into alignment for bond formation. researchgate.net

"Swinging Gate" Mechanism: This model involves a shearing motion of the monomer stacks relative to each other to achieve the correct orientation for polymerization.

Quantum Chemical Models

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deeper insights into the electronic structure changes and energetics of the polymerization process. nih.govrsc.org These models can be used to:

Calculate Activation Energies: Theoretical calculations have been used to estimate the energy barrier for the 1,4-addition reaction. For typical diacetylene polymerizations, the apparent activation energy is found to be in a range that allows for thermal initiation. tandfonline.com

Elucidate Reaction Pathways: By mapping the potential energy surface of the reaction, computational models can help to distinguish between different possible reaction mechanisms, such as stepwise radical or concerted pathways. researchgate.net The polymerization is understood to proceed via the formation of radical intermediates. researchgate.net

Analyze Electronic Transitions: DFT and time-dependent DFT (TD-DFT) can be used to understand the electronic excitations that lead to photopolymerization. nih.gov These calculations show that the color changes observed during polymerization are due to the formation of a highly conjugated π-electron system in the polymer backbone. nih.gov

A theoretical study on diacetylene polymerization using a concerted reaction model indicated that as the reaction progresses, the symmetry of the frontier molecular orbitals inverts. tandfonline.com The energy gap between the highest occupied crystal orbital (HOCO) and the lowest unoccupied crystal orbital (LUCO) gradually decreases along the reaction coordinate, facilitating the electronic rearrangement necessary for polymerization. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to model the collective motions of molecules in the crystal lattice during polymerization. While large-scale simulations of the entire polymerization process are computationally intensive, MD can be used to:

Study Pre-polymerization Dynamics: MD simulations can investigate the thermal motions and local fluctuations in the monomer crystal to assess whether the molecules are likely to adopt conformations suitable for reaction.

Analyze Polymer Chain Conformation: Once the polymer is formed, MD can be used to study the conformation and dynamics of the polydiacetylene chains within the crystal matrix.

Theoretical Parameters for Diacetylene Polymerization

| Parameter | Theoretical/Ideal Value | Significance |

|---|---|---|

| Stacking Distance (d) | ~4.9 Å | Determines the separation between parallel diacetylene rods. |

| Monomer Repeat Distance (r) | ≤ 4.9 Å | Translational period along the stacking axis, should be close to the polymer repeat distance. |

| Diapason Angle (θ) | ~45° | Angle between the diacetylene rod and the stacking axis. |

| C1-C4' Contact Distance | ≤ 4.0 Å | Distance between reacting carbon atoms of adjacent monomers. |

| Apparent Activation Energy (Ea) | ≤ 1.0 eV | Energy barrier for the thermal polymerization reaction. |

| HOMO-LUMO Gap (Eg) at Transition State | ≤ 0.1 eV | Facilitates electronic rearrangement during polymerization. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of Tetracosa-5,7-diynoic acid, offering detailed insight into the atomic-level connectivity and chemical environment of the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the carboxylic acid proton, the methylene (B1212753) groups adjacent to the functional groups, the bulk methylene groups of the long alkyl chain, and the terminal methyl group. The protons on the carbons alpha to the diyne system (C4 and C9) would appear as triplets at a characteristic downfield shift compared to other methylene protons due to the deshielding effect of the triple bonds.

The ¹³C NMR spectrum is particularly informative for identifying the key functional groups. nih.gov The carboxylic acid carbon (C1) appears significantly downfield (~180 ppm). The four sp-hybridized carbons of the conjugated diyne system (C5, C6, C7, C8) have characteristic chemical shifts that are distinct from both sp³ and sp² carbons. nih.gov A study on various alkadiynoic acids reports that the chemical shifts of acetylenic carbons are highly characteristic and influenced by their position relative to other functional groups. nih.gov The carbons adjacent to the triple bonds (C4, C9) are also shifted relative to the other methylene carbons in the alkyl chain. nih.gov

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH (H1) | ~11.0-12.0 | singlet (broad) |

| -CH₂- (H2) | ~2.35 | triplet |

| -CH₂- (H4, H9) | ~2.25 | triplet |

| -CH₂- (H3) | ~1.65 | multiplet |

| -(CH₂)₁₄- (bulk) | ~1.2-1.4 | multiplet (broad) |

| -CH₃ (H24) | ~0.88 | triplet |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | ~180.1 |

| C5, C8 (-C≡) | ~78.0 |

| C6, C7 (≡C-) | ~65.5 |

| C2 | ~34.1 |

| C10-C23 (bulk CH₂) | ~29.0-29.7 |

| C3, C4, C9 (allylic/propargylic CH₂) | ~19.0-28.0 |

| C24 (-CH₃) | ~14.1 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show cross-peaks connecting the H2 protons to the H3 protons, H3 to H4, and H9 to H10, allowing for the sequential assignment of the proton signals along the carbon chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to assign the carbon signals based on the already-assigned proton signals. huji.ac.il

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule and to probe its conformational state.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption around 1700-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C≡C stretching vibration of the conjugated diyne system is expected in the 2100-2260 cm⁻¹ region; however, due to the relatively symmetric nature of the diyne, this peak may be weak or absent in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. Therefore, the C≡C stretching vibration of the diyne unit, which is often weak in the IR spectrum, gives a strong signal in the Raman spectrum. nih.gov Studies on related diacetylenic fatty acids confirm the utility of Raman spectroscopy for characterizing the triple bonds. nih.gov The C-H and C=O stretches are also visible in the Raman spectrum. The analysis of specific Raman band intensities can provide information on the conformational order of the long alkyl chain. mdpi.comnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | IR | Strong, Broad |

| C-H stretch | Alkyl Chain | 2850-2960 | IR, Raman | Strong |

| C=O stretch | Carboxylic Acid | 1700-1710 | IR, Raman | Strong (IR), Medium (Raman) |

| C≡C stretch | Conjugated Alkyne | ~2260 | Raman, IR | Strong (Raman), Weak (IR) |

| CH₂ bend | Alkyl Chain | ~1440-1470 | IR, Raman | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula is C₂₄H₄₀O₂, corresponding to a monoisotopic mass of 360.3028 Da.

Soft ionization techniques like Electrospray Ionization (ESI) are typically used for fatty acid analysis. nih.gov In negative ion mode, ESI-MS would readily show a prominent deprotonated molecule [M-H]⁻ at m/z 359.3. This provides an accurate determination of the molecular weight.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. For polyunsaturated fatty acids, fragmentation often occurs at positions around the unsaturation. nih.gov The fragmentation of the [M-H]⁻ ion of this compound would likely involve cleavage along the alkyl chain and loss of small neutral molecules like CO₂ from the carboxylate group.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M-H]⁻ | 359.3 | Deprotonated molecular ion (Parent Ion) |

| [M-H-CO₂]⁻ | 315.3 | Loss of carbon dioxide from the parent ion |

| Fragment Ions | Variable | Cleavage at various points along the alkyl chain |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the primary method for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of long-chain fatty acids. hplc.eu A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. jsbms.jp

Stationary Phase: A hydrophobic stationary phase, most commonly a C18 (octadecylsilane) column, is used. This separates molecules based on their hydrophobicity. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly hydrophobic this compound from the column in a reasonable time with good peak shape. rsc.org To ensure the carboxylic acid is in its protonated, less polar form, an acid modifier such as acetic acid, formic acid, or trifluoroacetic acid (TFA) is usually added to the mobile phase. hplc.eu

Detection: Detection can be achieved using a UV detector, as the conjugated diyne system provides a chromophore that absorbs UV light (likely below 240 nm). For greater sensitivity and specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS), which combines the separation power of HPLC with the detection capabilities of MS. jsbms.jp

The purity of a sample is determined by integrating the peak area of the compound of interest and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid |

| Gradient | Start at 70% B, increase to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm or ESI-MS (Negative Ion Mode) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of long-chain fatty acids such as this compound is challenging due to their low volatility and high polarity. These characteristics can lead to poor chromatographic resolution and thermal degradation in the GC inlet. To overcome these limitations, derivatization is a necessary prerequisite for analysis.

The most common derivatization method for fatty acids is their conversion into more volatile and less polar fatty acid methyl esters (FAMEs). ifremer.fr This is typically achieved through esterification using a reagent like boron trichloride in methanol (BCl3-methanol). The process involves heating the fatty acid with the reagent, which converts the carboxylic acid group into a methyl ester group.

Once derivatized, the this compound methyl ester can be injected into the GC-MS system. In the gas chromatograph, the compound is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process is energetic and causes the molecular ion to break apart into characteristic fragment ions. chemguide.co.uk The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides structural information, although the specific fragmentation of the diacetylene functional group would require detailed analysis.

| Parameter | Typical Setting |

|---|---|

| GC Column | Low-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | Initial temperature hold, followed by a temperature ramp (e.g., 10°C/min) to a final temperature, and a final hold |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | ~50-500 amu |

Other Advanced Spectroscopic Techniques for Specialized Investigations

Beyond routine analysis, other advanced spectroscopic methods provide deeper insights into the electronic structure of materials derived from this compound. One such powerful technique is Ultraviolet Photoelectron Spectroscopy (UPS) . UPS is a surface-sensitive technique that measures the kinetic energies of photoelectrons emitted from a material upon irradiation with ultraviolet photons. wikipedia.orgpsu.edu This method provides direct information about the electronic structure of the occupied valence levels of the material and can determine its ionization energy. utwente.nlaip.org

For polydiacetylenes, UPS is particularly valuable for characterizing the changes in the valence band that accompany the thermochromic (heat-induced) blue-to-red phase transition. nih.gov Studies on related urethane-substituted polydiacetylenes have shown that the threshold ionization energy—the minimum energy required to remove a valence electron—changes significantly during this transition.

For example, at lower temperatures (in the blue phase), certain PDAs exhibit a threshold ionization energy of around 5.51-5.65 eV. nih.gov As the material is heated above its transition temperature and converts to the red phase, the ionization energy increases by approximately 0.34 eV. nih.gov This increase in ionization energy closely matches the shift in the energy of the electronic absorption spectrum observed in UV-Vis spectroscopy. aip.orgnih.gov This correlation strongly suggests that the structural changes occurring during the thermochromic transition are primarily associated with the valence band, while the energy of the conduction band is not significantly affected. aip.org

| Polymer/Phase | Temperature | Threshold Ionization Energy (eV) |

|---|---|---|

| PDA-ETCD (Blue Phase) | 25 °C | 5.65 nih.gov |

| PDA-PUDO (Blue Phase) | 25 °C | 5.51 nih.gov |

| PDA-ETCD / PDA-PUDO (Red Phase) | >140 °C | ~0.34 eV increase from blue phase nih.gov |

Note: PDA-ETCD and PDA-PUDO are urethane-substituted polydiacetylenes used as model compounds to study the electronic properties of the PDA backbone.

Theoretical and Computational Investigations of Tetracosa 5,7 Diynoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of diacetylene-containing molecules like Tetracosa-5,7-diynoic acid. These computational studies provide a detailed understanding of molecular geometry, vibrational frequencies, and electronic properties that govern the molecule's behavior.

Research on various diacetylenic acids has utilized DFT to perform conformational analysis and interpret vibrational spectra (FT-IR and FT-Raman). plu.mxnih.gov For this compound, such calculations would typically begin by optimizing the molecular geometry to find its most stable conformation. Because it is a carboxylic acid, calculations are often performed on both the monomer and a hydrogen-bonded dimer, as the latter is frequently present in the solid state and influences the molecule's packing and reactivity. plu.mx

Key parameters derived from these calculations include the bond lengths and angles of the diacetylene core (–C≡C–C≡C–). Theoretical investigations on similar diacetylenes show that substituent groups can induce slight changes in the bond lengths of this core, which in turn affects the spectral features. nih.gov The reactivity of the molecule is explored by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's electronic excitability and its propensity to undergo reactions, such as polymerization. Time-dependent DFT (TD-DFT) can be used to simulate absorption spectra, providing insights into the photophysical processes that can initiate polymerization. nih.gov

Table 1: Calculated Vibrational Frequencies for a Model Diacetylene System

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡C) symmetric | ~2260 | Symmetric stretching of the triple bond |

| ν(C≡C) asymmetric | ~2150 | Asymmetric stretching of the triple bond |

| ν(C-C) | ~1350 | Stretching of the single bond between triple bonds |

| ν(C=O) | ~1750 (monomer), ~1700 (dimer) | Carbonyl stretch in the carboxylic acid group |

Note: These are representative values for diacetylenic acids; specific frequencies for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Self-Assembly Processes

This compound is an amphiphilic molecule, possessing a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail. This structure drives its self-assembly in aqueous environments into organized supramolecular structures. Molecular dynamics (MD) simulations are a key computational tool to study these dynamic processes. nih.gov

MD simulations model the behavior of a large number of molecules over time, providing an atomic-level view of how they aggregate. mdpi.com For a system of this compound molecules randomly dispersed in water, simulations would show the rapid formation of small clusters. mdpi.com This initial aggregation is driven by the hydrophobic effect, where the hydrocarbon tails cluster together to minimize their contact with water. These small clusters then coalesce into larger structures, such as bilayers, which can subsequently close to form vesicles or arrange into other morphologies like nanofibers or nanotubes. mdpi.comnih.gov

Coarse-grained molecular dynamics (CG-MD) simulations can also be employed to study these processes over larger time and length scales. udel.edunih.gov In this approach, groups of atoms are represented as single beads, reducing the computational cost while retaining the essential physics of the self-assembly process. These simulations can predict the final morphology of the aggregates (e.g., vesicles, micelles) and determine critical parameters like the critical aggregation concentration. Studies on similar amphiphiles, such as peptide amphiphiles containing diacetylene functionalities, have shown that the molecules first form dimers and trimers, which then grow into larger, stable fibrous structures. rsc.orgresearchgate.net The stability of these self-assembled structures is maintained by a combination of hydrophobic interactions between the tails and hydrogen bonding between the carboxylic acid head groups. nih.gov

Computational Modeling of Polymerization Energetics and Pathways

One of the most significant properties of this compound is its ability to undergo topochemical polymerization in the solid state. This process, typically initiated by heat or UV radiation, converts the ordered monomer crystal into a fully conjugated polymer single crystal (polydiacetylene). ulsu.ru Computational modeling has been crucial in understanding the stringent geometric requirements, reaction energetics, and molecular motions involved in this transformation.

For the polymerization to occur, the monomer molecules in the crystal lattice must be packed in a specific arrangement. The critical geometric parameters, as defined by the topochemical postulate, relate to the stacking distance and orientation of the diacetylene rods. researchgate.net Theoretical studies model the 1,4-addition reaction pathway that connects adjacent monomers. tandfonline.com

Computational models have explored the potential energy surface of the polymerization reaction to determine the reaction coordinate and activation energy. One theoretical study on a model diacetylene system calculated the energy barrier (Eb) for the necessary concerted geometric changes to be less than or equal to 1.0 eV. tandfonline.com The study also investigated the electronic requirements, noting that the reaction involves an inversion of the frontier orbital symmetry. tandfonline.com The energy gap (Eg) between these orbitals was found to decrease significantly as the reaction proceeds, dropping from approximately 5.6 eV in the monomer state to less than 0.1 eV at an intermediate, butatriene-like state, thereby allowing the reaction to proceed thermally. tandfonline.com

Table 2: Energetic Parameters for a Model Diacetylene Topochemical Polymerization

| Parameter | Value | Description |

|---|---|---|

| Energy Barrier (Eb) | ≤ 1.0 eV | The energy required to achieve the suitable conformation for the 1,4-addition reaction. tandfonline.com |

| Energy Gap (Eg) at Monomer State | ~5.6 eV | The energy difference between the HOMO and LUMO of the monomer crystal. tandfonline.com |

| Energy Gap (Eg) at Intermediate State | ≤ 0.1 eV | The reduced energy gap at the polybutatriene-like transition state, facilitating electron excitation. tandfonline.com |

These computational findings help explain why some diacetylenes polymerize readily while others are unreactive, and they provide a framework for designing new monomers with tailored polymerization characteristics.

Structure-Property Relationship Predictions through Computational Chemistry

Upon polymerization, this compound is transformed into a polydiacetylene (PDA), a conjugated polymer with remarkable electronic and nonlinear optical (NLO) properties. researchgate.net Computational chemistry is a vital tool for predicting these properties and establishing a clear relationship between the molecular structure of the monomer and the final properties of the polymer. nih.govnyu.edu

Theoretical investigations into model polydiacetylenes have explored their electronic band structure and optical properties. acs.org The conjugated backbone of alternating double, single, and triple bonds gives rise to delocalized π-electrons, which are responsible for the material's strong absorption in the visible spectrum and its NLO characteristics.

Computational methods like the elongation finite-field (elongation-FF) approach have been used to calculate the NLO properties of substituted polydiacetylenes. aip.org These calculations can determine the first and second hyperpolarizabilities (β and γ), which are measures of the material's NLO response. For the polydiacetylene derived from this compound, these calculations would predict how the long alkyl chains and carboxylic acid groups influence the electronic distribution along the polymer backbone and, consequently, its NLO properties. The results can guide the design of new materials for applications in optical devices. aip.org

Table 3: Predicted Properties of Polydiacetylenes from Computational Models

| Property | Computational Method | Predicted Characteristic |

|---|---|---|

| Electronic Band Gap | DFT / Ab initio | Determines the polymer's color and conductivity. |

| First Hyperpolarizability (β) | Elongation-FF | Quantifies second-order nonlinear optical response. aip.org |

| Second Hyperpolarizability (γ) | Elongation-FF | Quantifies third-order nonlinear optical response. aip.org |

By linking the monomer's chemical structure to the polymer's macroscopic properties, these computational predictions provide a rational basis for materials design, enabling the fine-tuning of polydiacetylenes for specific technological applications.

Exploration of Biological Activities and Underlying Mechanisms

Investigation of Biochemical Interactions at the Molecular Level

The unique structural features of tetracosa-5,7-diynoic acid, particularly its long carbon chain and conjugated diyne system, govern its interactions with biological macromolecules.

While specific enzymatic studies on this compound are not extensively documented, the broader class of polyacetylenic fatty acids and related long-chain fatty acids are known to interact with various enzymes. Acetylenic compounds, in general, have been identified as inhibitors of enzymes such as oxygenases and ligases nih.gov.

Long-chain fatty acids and their activated forms, acyl-Coenzyme A (acyl-CoA) derivatives, can modulate key metabolic pathways. For instance, palmitoyl-CoA has been shown to inhibit cyclooxygenase (COX) activity mdpi.com. Furthermore, polyunsaturated fatty acyl-CoAs can act as direct inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis nih.gov. It is plausible that this compound or its corresponding acyl-CoA could exert similar inhibitory effects on various lipoxygenases (LOX) and other enzymes involved in lipid metabolism mdpi.com. Studies have also demonstrated that long-chain free fatty acids and palmitoyl-CoA markedly inhibit key gluconeogenic enzymes researchgate.net.

Long-chain fatty acids (LCFAs) are increasingly recognized not just as metabolic fuels but also as signaling molecules that can directly regulate gene transcription nih.govproquest.com. They can act as endogenous ligands for a class of nuclear receptors, most notably the peroxisome proliferator-activated receptors (PPARs) and hepatocyte nuclear factor 4α (HNF4α) proquest.com. The binding of LCFAs to these receptors initiates a cascade of events leading to the regulation of genes involved in lipid and glucose metabolism proquest.com.

Furthermore, LCFAs can activate specific G-protein coupled receptors on the cell surface, such as the free fatty acid receptors FFA1 (GPR40) and FFA4 (GPR120), which are involved in various physiological processes, including immune responses nih.gov. The binding of fatty acids to these receptors is influenced by their structure. For instance, two arginine residues have been identified as key for the binding of the carboxyl group of most agonists to the FFA1 receptor nih.gov. While direct receptor binding studies for this compound are limited, its structure suggests it may interact with this family of receptors. The transport of these poorly water-soluble fatty acids to the nucleus is facilitated by cytoplasmic fatty acid binding proteins (FABPs) nih.govproquest.com.

Antimicrobial Activity Mechanisms of this compound Derivatives

Acetylenic fatty acids are noted for their antibacterial properties, particularly against Gram-positive bacteria nih.gov. The primary mechanism of action for most antibacterial fatty acids is the disruption of the bacterial cell membrane rsc.orgresearchgate.net.

The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer of the bacterial membrane. This intercalation disrupts the membrane's integrity and fluidity, leading to several detrimental effects rsc.orgresearchgate.net:

Increased Permeability: The disruption of the membrane leads to leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death researchgate.net.

Inhibition of Membrane-Associated Enzymes: Fatty acids can inhibit the activity of enzymes crucial for bacterial survival, such as those involved in the electron transport chain and oxidative phosphorylation researchgate.netmdpi.com. This interference with cellular energy production is a key aspect of their antibacterial action.

Disruption of Nutrient Uptake: By altering the membrane structure, fatty acids can impair the transport systems responsible for nutrient uptake researchgate.net.

The specific structure of the fatty acid, including the position of the triple bonds, is critical for its activity. For example, studies on a C16 acetylenic fatty acid demonstrated that the triple bond at the C-2 position was pivotal for its antibacterial efficacy nih.gov.

| Mechanism | Description | Primary Effect |

|---|---|---|

| Cell Membrane Disruption | Insertion of the fatty acid into the phospholipid bilayer, altering its physical properties. | Loss of membrane integrity and fluidity. |

| Increased Permeability | Formation of pores or channels, leading to leakage of cytoplasmic contents. | Cell lysis and death. |

| Enzyme Inhibition | Inhibition of membrane-bound enzymes, particularly those in the electron transport chain. | Disruption of cellular energy (ATP) production. |

| Impaired Nutrient Uptake | Interference with membrane transport proteins. | Bacterial starvation and growth inhibition. |

Cytotoxic Effects on Cellular Models: Mechanistic Pathways (e.g., apoptosis induction)

Polyacetylenes isolated from various natural sources have demonstrated significant cytotoxic activity against a range of human cancer cell lines nih.govacs.orgresearchgate.net. This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death nih.govnih.gov.

Research on polyacetylenes from plants like Echinacea pallida has shown concentration-dependent cytotoxicity against human pancreatic (MIA PaCa-2) and colonic (COLO320) cancer cells, while showing no effect on non-tumor cells nih.gov. The mechanism for the most active compounds was confirmed to involve apoptosis, as evidenced by assays for cytosolic internucleosomal DNA enrichment and caspase 3/7 activity uq.edu.au. Similarly, polyacetylenes isolated from Tridax procumbens exhibited substantial cytotoxic effects against the K562 human tumor cell line, with cell and nucleus morphology assessments confirming a dose-dependent apoptosis pathway nih.gov.

The induction of apoptosis by fatty acids can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS). For example, the omega-3 fatty acid docosahexaenoic acid (DHA) induces apoptosis in MCF-7 breast cancer cells through the accumulation of ROS and subsequent activation of caspase 8 nih.govplos.org. This process involves the activation of a cascade of caspases (like caspase-3, -7, and -9) and the cleavage of proteins such as PARP, leading to the characteristic morphological changes of apoptosis mdpi.com.

| Polyacetylene Compound | Cancer Cell Line | Observed Effect (IC50 / ED50) | Source |

|---|---|---|---|

| (3S,10R)-tridaxin B (2a) | K562 (Human chronic myelogenous leukemia) | 2.62 µM | nih.gov |

| (S)-17,18-dihydroxy-9,11,13,15-octadecatetraynoic acid (2) | KB (Human oral epidermoid carcinoma) | 2.6 µg/mL | acs.org |

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one (5) | COLO320 (Human colon adenocarcinoma) | 1.8 µg/mL | nih.gov |

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one (5) | MIA PaCa-2 (Human pancreatic cancer) | 2.8 µg/mL | nih.gov |

Metabolic Pathways and Biotransformation Studies

The biosynthesis of polyacetylenic fatty acids in nature is believed to originate from common fatty acid precursors, primarily oleic acid and linoleic acid researchgate.netmdpi.com. The key enzymatic steps involve desaturases and acetylenases, which introduce double and triple bonds into the fatty acid chain. A major proposed route is the crepenynate (B1232503) pathway mdpi.comnih.gov. In this pathway, linoleic acid is converted to crepenynic acid by a Δ12 acetylenase, an enzyme that catalyzes the formation of a triple bond from a double bond mdpi.com.

Further modifications of the acetylenic backbone, such as chain elongation, oxidative cleavage, and hydroxylation, can then produce a diverse array of polyacetylenic metabolites with varying chain lengths and functional groups mdpi.com. The enzymes responsible, such as fatty acid desaturase 2 (FAD2) family members, are crucial in this process mdpi.com.

The catabolism or biotransformation of long-chain fatty acids in mammals typically involves β-oxidation, where the fatty acid chain is sequentially broken down to produce acetyl-CoA, which can then enter the citric acid cycle for energy production mdpi.com. While specific biotransformation pathways for this compound have not been fully elucidated, it is likely subject to similar metabolic processes. Some fatty acids can also be metabolized into other bioactive molecules; for example, all-trans-retinoic acid can be metabolized to 5,6-epoxyretinoic acid and retinoyl-beta-glucuronide nih.gov.

Applications in Advanced Materials Science Research

Integration into Responsive Materials Systems (e.g., chromic materials)

Polydiacetylenes (PDAs) derived from Tetracosa-5,7-diynoic acid are classic examples of chromic materials, specifically demonstrating chromism in response to a variety of external stimuli. mdpi.commdpi.com The pristine, fully conjugated polymer exhibits a characteristic blue color with a maximum absorption at approximately 640 nm. acs.org However, upon exposure to environmental triggers such as heat (thermochromism), mechanical stress (mechanochromism), or changes in pH, the polymer backbone can be perturbed. mdpi.com This perturbation disrupts the planarity of the π-conjugated system, leading to a visible color transition from blue to red, with the red form showing an absorption maximum around 500-540 nm. acs.orgmdpi.com

This stimuli-responsive color change is a core property that makes these materials "smart." The transition is caused by a decrease in the effective conjugation length of the polymer backbone due to distortions in the side chains. acs.org The specific response of the PDA can be tuned by modifying the structure of the diacetylene monomer, including the length of the alkyl chain and the nature of the headgroup. acs.org This allows for the design of responsive materials tailored to specific environmental cues.

Table 1: Chromic Properties of Polydiacetylenes (PDAs)

| Property | Stimulus | Color Transition | Underlying Mechanism |

|---|---|---|---|

| Thermochromism | Heat | Blue to Red | Thermal motion disrupts side-chain packing, straining the polymer backbone. mdpi.com |

| Mechanochromism | Mechanical Stress | Blue to Red | Physical force causes conformational changes in the polymer chains. mdpi.com |

| pH-Chromism | pH Variation | Blue to Red | Changes in the protonation state of the carboxylic acid headgroup alter intermolecular interactions. mdpi.com |

Development of Biosensors and Chemical Sensors

The dramatic and easily detectable color change of polydiacetylenes has been widely exploited in the development of colorimetric and fluorescent sensors for a vast range of analytes. acs.orgnih.gov this compound, with its carboxylic acid headgroup, provides a convenient point for functionalization, allowing for the attachment of specific recognition elements (bioreceptors) to create highly selective biosensors. mdpi.com

The general principle of these sensors involves the self-assembly of functionalized diacetylene monomers into vesicles or films, followed by polymerization to the blue-phase PDA. mdpi.com When the target analyte binds to the recognition element on the PDA surface, it induces a local stress on the polymer backbone, triggering the blue-to-red color transition. nih.govnih.gov This allows for label-free detection that can often be observed with the naked eye. mdpi.com In addition to the color change, the transition is often accompanied by the emergence of red fluorescence, providing a secondary, more sensitive detection method. nih.govfrontiersin.org

PDA-based sensors have been successfully developed for a wide array of targets:

Biological Molecules: Including proteins, enzymes, DNA, and viruses. acs.orgnih.gov For instance, sensors functionalized with sialic acid have been used for the colorimetric detection of the influenza virus. acs.org

Pathogens: Detection of bacteria such as E. coli has been achieved by incorporating specific recognition molecules into the PDA assembly. acs.org

Toxins and Metal Ions: The high sensitivity of PDAs makes them suitable for detecting harmful environmental contaminants. mdpi.com

Fabrication of Functional Thin Films and Coatings

Functional thin films and coatings are crucial for modifying surface properties and developing advanced devices. nih.govmdpi.com this compound and similar amphiphilic diacetylene molecules are exceptionally well-suited for fabrication into highly ordered thin films using the Langmuir-Blodgett (LB) technique. rsc.orgmdpi.com

In this method, a solution of the diynoic acid is spread onto an aqueous subphase, where the molecules self-assemble at the air-water interface. The hydrophilic carboxylic acid heads orient towards the water, while the hydrophobic tails point away. This monolayer can then be compressed into a highly ordered, quasi-two-dimensional solid and subsequently transferred layer-by-layer onto a solid substrate to build a multilayer film of precise thickness and molecular organization. mdpi.commdpi.com

These LB films, once polymerized, serve as robust functional coatings. Their applications include:

Sensing Platforms: The organized structure of LB films enhances the sensitivity of PDA-based sensors by ensuring a uniform presentation of receptor molecules. nih.govmdpi.com

Protective Coatings: The highly cross-linked nature of the polymerized films can provide a barrier against environmental factors. nih.gov

Electronic and Optical Devices: The conjugated polymer backbone of PDA has semiconducting properties, making these films potentially useful in electronic applications.

Table 2: Langmuir-Blodgett (LB) Film Fabrication and Properties

| Step | Description | Outcome |

|---|---|---|

| Spreading | A solution of this compound in a volatile solvent is dropped onto a water surface. | A disordered monolayer of amphiphilic molecules forms at the air-water interface. |

| Compression | Movable barriers compress the monolayer on the water surface. | Molecules are forced into a tightly packed, ordered arrangement (2D solid). mdpi.com |

| Transfer | A solid substrate is repeatedly dipped and withdrawn through the compressed monolayer. | A multilayer film with a well-defined structure is deposited on the substrate. mdpi.com |

| Polymerization | The film is exposed to UV radiation (typically 254 nm). | The diacetylene units polymerize to form a stable, blue-colored polydiacetylene film. acs.org |

Role as Building Blocks for Nanomaterials

The principle of self-assembly is fundamental to nanoscience, enabling the construction of complex, ordered structures from molecular components. frontiersin.org this compound serves as an excellent molecular building block for the bottom-up fabrication of a variety of nanomaterials. Its amphiphilic nature drives its spontaneous organization in aqueous environments into structures like vesicles (liposomes), micelles, nanotubes, and planar bilayers. nih.govfrontiersin.org

These self-assembled structures are essentially templates. The diacetylene units within the assembly are pre-organized in the precise alignment required for topochemical polymerization. acs.org Upon UV irradiation, these monomeric assemblies are transformed into stable, polymeric nanostructures, locking in the pre-designed morphology. The resulting PDA-based nanomaterials combine the structural features of the template with the functional chromic and fluorescent properties of the polymer. For example, PDA vesicles can act as nanoscale containers for drug delivery or as platforms for biosensors. nih.gov The ability to functionalize the carboxylic acid headgroup before self-assembly allows for the incorporation of specific chemical or biological functionalities into the final nanomaterial. nih.govnih.gov

Potential in Polymer Engineering and Biodegradable Materials Research

In polymer engineering, this compound is primarily valued as a monomer for the synthesis of polydiacetylene. The polymerization process itself is a key area of study, as the properties of the final polymer are highly dependent on the conditions of the self-assembly and polymerization steps. acs.org The synthesis of block copolymers, where a PDA segment is combined with other polymer blocks, is an area of research aimed at creating materials with novel, combined functionalities. nih.gov

The potential for this compound or its resulting polymer to be used in biodegradable materials is less clear from current research. Biodegradable polymers are typically polyesters, polyamides, or polyanhydrides, which contain hydrolyzable linkages in their backbones. nih.govnih.gov These linkages are susceptible to degradation by microbial enzymes or hydrolysis. mdpi.com The conjugated carbon-carbon double and triple bond backbone of polydiacetylene is fundamentally different from these conventional biodegradable polymers and is generally very stable. acs.org

While some studies have explored the degradation of certain specialized conjugated polymers by sunlight and air, and the enzymatic degradation of other polymer types like polyesters is well-known, there is limited specific research on the microbial or enzymatic biodegradability of polydiacetylenes. acs.orgmdpi.com The long aliphatic side chain of this compound is derived from a fatty acid, a class of molecules that are generally biodegradable. However, once incorporated into the rigid, cross-linked structure of a polydiacetylene film or crystal, the accessibility of these chains to microbial enzymes would likely be significantly hindered. Therefore, while the monomer has biological origins, the resulting polymer is not expected to be readily biodegradable under typical environmental conditions. Further research would be required to explore potential degradation pathways or to engineer PDA-based materials with biodegradable characteristics, for instance, by incorporating cleavable linkages.

Q & A

Basic: What are the optimal methods for synthesizing and characterizing Tetracosa-5,7-diynoic acid in a laboratory setting?

Methodological Answer:

Synthesis typically involves alkyne coupling reactions, such as Cadiot-Chodkiewicz or Sonogashira couplings, to establish the 5,7-diynoic structure. Characterization requires a combination of NMR (¹H, ¹³C, and DEPT for stereochemical confirmation), FT-IR (to confirm carboxylic acid and alkyne functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC with UV-Vis detection (λ = 220–260 nm for conjugated systems) is critical. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and use internal standards during analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

Contradictions often arise from variability in experimental design. To address this:

- Standardize Assay Conditions : Control cell passage numbers, culture media, and incubation times (e.g., 24–72 hours for cytotoxicity assays).

- Validate Compound Solubility : Use DMSO stocks at ≤0.1% v/v to avoid solvent interference; confirm stability via LC-MS over 24 hours.

- Employ Orthogonal Assays : Combine MTT, ATP-based luminescence, and apoptosis markers (e.g., Annexin V) to cross-validate bioactivity.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for covariates like cell origin and assay sensitivity .

Basic: What spectroscopic techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

For quantification in biological matrices (e.g., plasma, tissue homogenates):

- LC-MS/MS : Use multiple reaction monitoring (MRM) with deuterated internal standards (e.g., this compound-d₄) to correct for matrix effects.

- Calibration Curves : Span 3–4 orders of magnitude (e.g., 1 nM–10 µM) with R² ≥ 0.98.

- Sample Preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) to isolate the compound. Validate recovery rates (≥80%) and limit of detection (LOD < 0.5 nM) .

Advanced: How can factorial design optimize the experimental parameters for studying this compound’s metabolic stability?

Methodological Answer:

A 2³ factorial design evaluates three factors (e.g., pH, temperature, enzyme concentration) at two levels:

- Factors : pH (7.4 vs. 8.0), temperature (37°C vs. 42°C), and cytochrome P450 concentration (0.5 vs. 1.0 mg/mL).

- Response Variables : Half-life (t₁/₂) and intrinsic clearance (CLint).

- Analysis : Use ANOVA to identify significant interactions (p < 0.05) and response surface models to predict optimal conditions. Replicate runs (n ≥ 3) ensure robustness. This approach reduces experimental iterations by 50% compared to one-factor-at-a-time designs .

Basic: What are the best practices for ensuring the stability of this compound during long-term storage?

Methodological Answer:

- Storage Conditions : Lyophilize the compound and store at −80°C under argon to prevent oxidation.

- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) with HPLC-PDA to track degradation products.

- Container Material : Use amber glass vials with PTFE-lined caps to minimize light exposure and adsorption .

Advanced: How can multi-omics approaches elucidate the mechanism of action of this compound in lipid metabolism?

Methodological Answer:

Integrate transcriptomics (RNA-seq to identify upregulated/downregulated genes like PPAR-γ), proteomics (LC-MS/MS for protein expression changes in fatty acid synthase), and metabolomics (¹H-NMR or GC-MS for lipid profiling). Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to map interactions. Validate findings with siRNA knockdowns or CRISPR-Cas9 edits in relevant pathways. Ensure batch correction and normalization across omics datasets to mitigate technical variability .

Basic: What statistical methods are appropriate for analyzing dose-response relationships of this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package).

- EC50/IC50 Calculation : Report 95% confidence intervals and assess goodness-of-fit (R² ≥ 0.95).

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Advanced: What strategies mitigate confounding variables in in vivo studies of this compound’s anti-inflammatory effects?

Methodological Answer:

- Randomization : Assign animals to treatment/control groups using stratified randomization by weight and age.

- Blinding : Double-blind administration and data analysis to reduce bias.

- Covariate Adjustment : Use ANCOVA to control for variables like baseline cytokine levels.

- Positive/Negative Controls : Include dexamethasone (anti-inflammatory control) and vehicle-only groups. Publish raw data and analysis scripts for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.